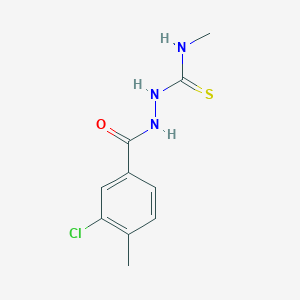

2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(3-chloro-4-methylbenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3OS/c1-6-3-4-7(5-8(6)11)9(15)13-14-10(16)12-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTQGUAWXHRSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NNC(=S)NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methylbenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzoyl derivatives, while substitution reactions can produce a range of substituted benzoyl compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazinecarbothioamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-Chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide have been evaluated for their effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Research has also highlighted the potential anticancer activities of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast adenocarcinoma cell lines (e.g., MCF7). The compound’s structure allows it to interact with specific cellular receptors or pathways involved in cancer cell growth and survival . Molecular docking studies suggest that it may bind effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for further development .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where acetylcholinesterase inhibition has been observed . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : The initial step often involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-methylhydrazinecarbothioamide.

- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Case Studies

Several case studies have documented the application of this compound in various experimental settings:

- Antimicrobial Evaluation : A study assessing the antimicrobial activity of synthesized hydrazine derivatives found that certain analogs exhibited potent activity against resistant strains of bacteria .

- Cancer Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in MCF7 cells by inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Analogs

- 3,4-Dichlorobenzylidene Derivative (3g): (E)-2-(3,4-Dichlorobenzylidene)-N-methylhydrazinecarbothioamide (3g) exhibited moderate inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ = 135.6 µmol/L), though lower than the standard Diuron® .

- 2-Chlorobenzylidene Derivative (Compound 1 in ) :

Substitution at the 2-position of the benzylidene group conferred antimicrobial activity against Gram-positive bacteria, suggesting steric and electronic effects influence target binding .

Methyl and Methoxy Substituents

- 4-Methoxybenzoyl Derivatives :

Compounds like 2-(4-methoxybenzoyl)-N-methylhydrazinecarbothioamide () may exhibit altered solubility and bioavailability due to the methoxy group’s electron-donating nature. Methoxy substituents are often associated with enhanced metabolic stability . - 3-Chloro-4-methylbenzoyl vs.

Functional Group Variations

Benzoyl vs. Benzylidene Moieties

- Benzoyl Derivatives :

The benzoyl group in the target compound may favor hydrogen bonding via the carbonyl oxygen, as seen in rhodium(III) and palladium(II) complexes of 2-(2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide . - Benzylidene Derivatives :

Compounds like 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide () adopt planar conformations stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N), which are critical for antimicrobial activity .

N-Substitution Effects

- N-Methyl vs. N-Allyl :

N-Allyl derivatives (e.g., N-Allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide, ) may exhibit different pharmacokinetic profiles due to increased steric bulk, though biological data are unavailable .

Key Observations:

- Antimicrobial Activity : Chloro-substituted benzylidene derivatives () show Gram-positive specificity, likely due to interactions with bacterial cell walls .

- Anticancer Potential: Indolin-2-one-linked thiocarbohydrazones () inhibit VEGFR-2, a key angiogenesis target, suggesting the target compound’s benzoyl group could be modified for similar activity .

- Herbicidal Activity : PET inhibition in benzylidene derivatives () highlights the role of halogen electronegativity in disrupting photosynthesis .

Structural and Crystallographic Insights

Hydrogen Bonding and Conformation

- Intramolecular Interactions : Analogous compounds (e.g., ) exhibit O–H⋯N hydrogen bonds, stabilizing near-planar conformations critical for biological activity .

- Crystal Packing : Weak intermolecular interactions (C–H⋯O, π⋯π) in benzylidene derivatives () enhance crystalline stability, which may influence solubility and formulation .

Metal Coordination Properties

- Complex Formation : 2-(2-Hydroxybenzoyl)-N-methylhydrazinecarbothioamide forms stable complexes with Rh(III), Pd(II), and Pt(II), suggesting the target compound’s chloro-methyl substituents could modulate metal-binding affinity .

Biological Activity

2-(3-Chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide, with the CAS number 695199-54-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C11H12ClN3OS

- Molecular Weight : 257.74 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to inhibit key enzymes involved in metabolic pathways, which can lead to various therapeutic effects, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 12.3 | Inhibition of cell proliferation |

| A549 | 18.7 | Modulation of Bcl-2 family proteins |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study on Anticancer Effects

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against common pathogens associated with hospital-acquired infections. The study highlighted its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between acyl chlorides and thiosemicarbazides. For example:

- Step 1: Prepare the acid chloride derivative of 3-chloro-4-methylbenzoic acid using thionyl chloride or similar reagents.

- Step 2: React the acid chloride with N-methylthiosemicarbazide in a solvent system (e.g., 1,4-dioxane/pyridine) under controlled temperatures (0–25°C) for 24–48 hours .

- Optimization Tips:

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy: Identify key functional groups:

- X-ray Crystallography: Resolve molecular conformation and intermolecular interactions:

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve discrepancies in bond parameters or molecular packing?

Methodological Answer:

- Data Refinement: Use SHELXL for high-resolution refinement, applying constraints for H-atom positions and anisotropic displacement parameters .

- Validation Tools: Employ PLATON or ADDSYM to check for missed symmetry or twinning .

- Case Study: If bond lengths deviate from standard values (e.g., C–S: 1.68–1.72 Å vs. observed 1.75 Å), verify via Hirshfeld surface analysis or DFT calculations .

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental data in studying reactivity or bioactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental IR/Raman data .

- Molecular Docking: Use AutoDock Vina to simulate binding interactions with biological targets (e.g., bacterial enzymes like AcpS-PPTase) .

- Protocol:

Prepare the ligand (compound) and receptor (target protein) in PDBQT format.

Set grid boxes to cover active sites (e.g., 20 Å<sup>3</sup>).

Validate docking poses using MD simulations (e.g., GROMACS).

Q. How to address contradictions in biological activity data (e.g., inconsistent IC50 values) across studies?

Methodological Answer:

- Experimental Design:

- Data Analysis:

- Use ANOVA or Student’s t-test to assess significance (p < 0.05).

- Cross-validate via orthogonal assays (e.g., fluorescence-based vs. MTT assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.